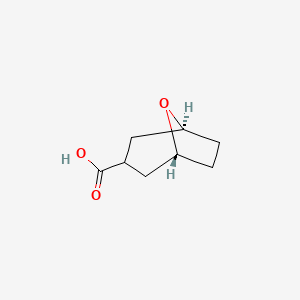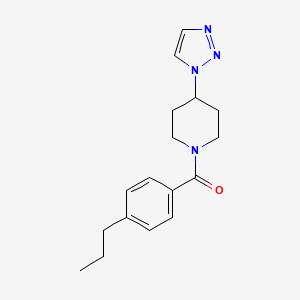
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . It also contains an ethylphenyl group and a pyridin-3-ylmethyl group. Triazoles are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles are often synthesized using the Huisgen cycloaddition, a [3+2] cycloaddition between an azide and an alkyne . The reaction is catalyzed by copper(I) or ruthenium(II) complexes .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Triazoles generally have good thermal and chemical stability .Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Applications
- Triazole derivatives have been synthesized and evaluated for their biological activities, showing potential as anticancer and anti-5-lipoxygenase agents. These compounds, including similar triazole-carboxamide structures, exhibit cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Rahmouni et al., 2016).
Antimicrobial and Antituberculosis Activity
- Novel heterocyclic compounds with core structures akin to the queried compound have shown promising results against Mycobacterium tuberculosis, highlighting their significance in developing new antituberculosis drugs. These findings underscore the importance of heterocyclic chemistries in addressing global health challenges (Jeankumar et al., 2013).
Antimalarial and Anti-inflammatory Profiles
- Research into triazole and pyridine hybrids has demonstrated significant anti-inflammatory and antimalarial activities. Such compounds serve as intermediates for hybrid drug synthesis, offering a pathway to novel therapeutics for malaria and inflammation-related conditions (Eya’ane Meva et al., 2021).
Host Materials for Organic Light-Emitting Diodes (OLEDs)
- Triazole and pyridine hybrid molecules have been employed as electron-transport materials in green phosphorescent OLEDs. The introduction of pyridine rings onto the periphery of these molecules lowers the HOMO and LUMO energy levels, enhancing electron injection and carrier confinement for improved OLED performance (Li et al., 2014).
Antimicrobial Activities of Triazole Derivatives
- The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide and their evaluation have shown good antimicrobial activities. These studies contribute to the understanding of the role of heterocyclic compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-5-7-15(8-6-13)22-12-16(20-21-22)17(23)19-11-14-4-3-9-18-10-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIYQJLWZZOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
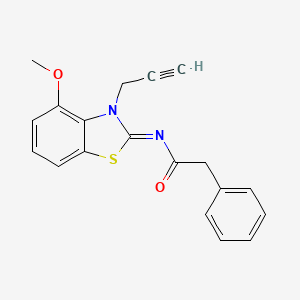
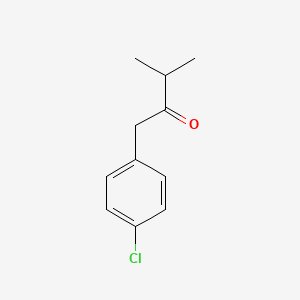
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3,4,5-triethoxybenzamide](/img/structure/B2452647.png)
![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2452648.png)
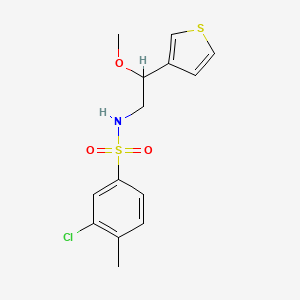
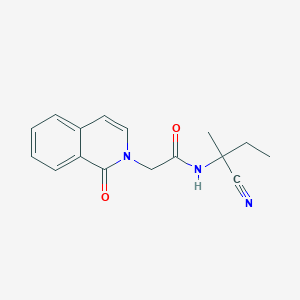
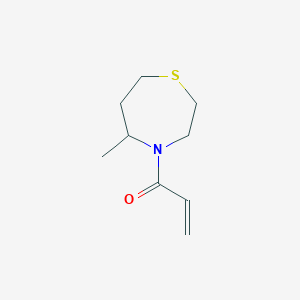

![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)
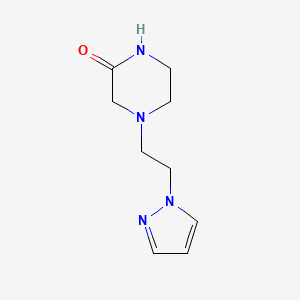
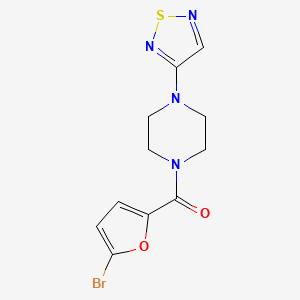
![1H-1,2,4-Triazol-5-yl-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2452664.png)
